Drimentine C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドリメンチン C は、放線菌から得られるハイブリッドイソプレノイドの一種であるドリメンチンファミリーに属します。 これらの化合物は、弱い抗腫瘍活性と抗菌活性をはじめ、さまざまな生物活性を示します

準備方法

化学反応の分析

ドリメンチン C は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの試薬によって促進されます。

還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬によって起こります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンやカルボン酸が生成される可能性があり、還元によりアルコールやアミンが生成される可能性があります。

科学研究への応用

ドリメンチン C は、科学研究で幅広く応用されています。

化学: 複雑な合成経路と反応機構を研究するためのモデル化合物として役立ちます。

生物学: ドリメンチン C は抗菌活性と抗真菌活性を示し、新しい抗菌剤開発の候補となっています.

医学: その弱い抗腫瘍活性は、抗がん剤としての可能性に関する研究を促しています.

産業: この化合物のユニークな構造と特性は、新しい材料や化学プロセスの開発に役立ちます。

科学的研究の応用

Introduction to Drimentine C

This compound is part of the drimentine family, a class of hybrid isoprenoids derived from Actinomycete bacteria. These compounds have garnered attention due to their diverse biological activities, including antibacterial , antifungal , and anticancer properties. This article explores the applications of this compound in scientific research, focusing on its therapeutic potential and synthesis methodologies.

This compound has shown promise in various therapeutic areas:

Antibacterial Activity

This compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can be effective in treating bacterial infections that are resistant to conventional antibiotics .

Antifungal Activity

The compound has demonstrated antifungal properties against several strains of fungi and yeasts, making it a candidate for the development of new antifungal treatments .

Anticancer Activity

Research indicates that this compound has modest cytotoxic effects against various human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780. This suggests potential applications in cancer therapy, particularly in combination with other agents to enhance efficacy .

Synthesis of this compound

The total synthesis of this compound has been achieved using several methodologies:

Synthesis Approaches

-

Palladium-Catalyzed Cyanoamidation

- This method involves the formation of key intermediates that lead to the construction of the diketopiperazine core.

-

Reductive Cross-Coupling

- Utilizing organometallic reagents to form carbon-carbon bonds essential for building the complex structure of this compound.

- Photoredox-Catalyzed Reactions

Table 2: Summary of Synthesis Methods

| Method | Key Features |

|---|---|

| Palladium-Catalyzed Cyanoamidation | Forms diketopiperazine core |

| Reductive Cross-Coupling | Constructs complex carbon frameworks |

| Photoredox-Catalyzed Reactions | Mild conditions for reactive intermediate generation |

Case Studies

Several studies have documented the applications and synthesis of this compound:

- Study on Antibacterial Properties : Research conducted on various bacterial strains demonstrated the effectiveness of this compound as an antibacterial agent, particularly against resistant strains .

- Anticancer Activity Assessment : In vitro studies revealed that this compound exhibited significant cytotoxicity against several human cancer cell lines, indicating its potential as an anticancer drug candidate .

- Synthetic Methodologies : Various synthetic routes have been explored to produce this compound efficiently, with ongoing research aimed at optimizing these methods for higher yields and better purity .

作用機序

ドリメンチン C の正確な作用機序は完全には解明されていません。 NS-1 マウスβリンパ球骨髄腫細胞などの特定の細胞株の増殖を阻害することが知られています . この阻害は、細胞の成長と分裂に関与する特定の分子標的と経路との相互作用によるものと考えられます。

類似化合物の比較

ドリメンチン C は、ドリメンチン A、B、F、Gを含む化合物のファミリーの一部です . これらの化合物は、構造は似ていますが、特定の官能基と生物活性は異なります。 たとえば、ドリメンチン B は、ドリメンチン C に比べて二重結合が追加されています

参考文献

類似化合物との比較

Drimentine C is part of a family of compounds that includes Drimentine A, B, F, and G . These compounds share similar structures but differ in specific functional groups and biological activities. For example, Drimentine B has an additional double bond compared to this compound

References

生物活性

Drimentine C is a member of the drimentine family, which consists of terpenylated diketopiperazine alkaloids primarily derived from Streptomyces species. This compound has garnered attention due to its biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore the biological activity of this compound, focusing on its mechanisms, synthesis, and potential applications in drug development.

Overview of this compound

This compound is synthesized through complex biochemical pathways involving various enzymes and substrates. The total synthesis of this compound has been achieved using methods such as palladium-catalyzed cyanoamidation and reductive cross-coupling, which highlight its structural complexity and potential for further modification .

Antibacterial Activity

This compound exhibits modest antibacterial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, although its efficacy is generally weaker compared to other known antibiotics. For example, research indicates that members of the drimentine family display weak antitumor and antibacterial activities, suggesting that while this compound may not be a potent antibiotic on its own, it could serve as a lead compound for further modifications to enhance its activity .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity . The compound's ability to disrupt fungal cell membranes or inhibit fungal growth mechanisms has been observed in laboratory settings. This property makes it a candidate for developing antifungal agents, particularly against resistant strains .

Anticancer Potential

This compound's anticancer activity has been noted in several studies, although it is characterized as modest . The compound's mechanism may involve the induction of apoptosis in cancer cells or interference with cellular signaling pathways critical for tumor growth. Research into the specific pathways affected by this compound is ongoing and could provide insights into its potential as an anticancer therapeutic .

The precise mechanism of action for this compound remains under investigation. However, studies suggest that it may interact with specific cellular targets involved in microbial growth and cancer cell proliferation. Understanding these interactions at the molecular level is crucial for optimizing the compound's therapeutic potential.

Synthesis and Structural Diversity

The synthesis of this compound involves multiple steps that allow for structural modifications. Recent advancements in combinatorial biosynthesis have expanded the chemical space of drimentines, enabling the generation of unnatural analogs with potentially enhanced biological activities . This approach not only aids in understanding the natural product's structure-activity relationship but also paves the way for developing new therapeutic agents.

Case Studies

- Antibacterial Efficacy : A study evaluated this compound against various bacterial strains, demonstrating its ability to inhibit growth but highlighting its limited potency compared to standard antibiotics.

- Antifungal Activity : In vitro assays showed that this compound effectively reduced fungal colony formation in specific pathogenic strains, indicating its potential as an antifungal agent.

- Anticancer Research : Experimental models using cancer cell lines revealed that this compound could induce cell death through apoptosis, suggesting a mechanism worth exploring for cancer treatment.

特性

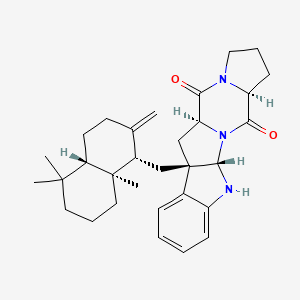

IUPAC Name |

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHMEZFTNYYIF-RJBXWAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?

A1: Several approaches have been investigated for the total synthesis of this compound. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []

Q2: What is the significance of the conformational behavior observed in Indotertine B?

A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。